Acetochlor ESA sodium salt

Overview

Description

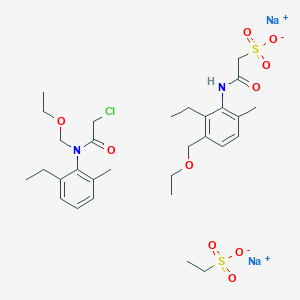

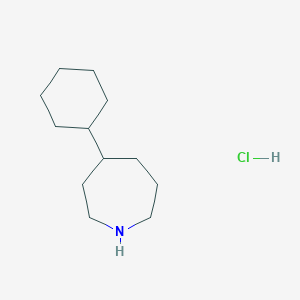

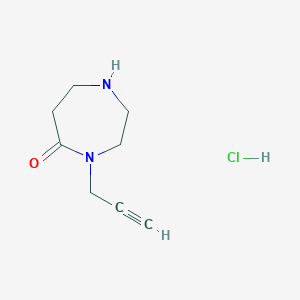

Acetochlor ESA sodium salt (CAS# 947601-84-5) is a useful research chemical . It is a metabolite of the herbicide, acetochlor used for the preemergence control of annual grasses and broad-leaved weeds in corn, soybeans, and other crops .

Molecular Structure Analysis

The molecular formula of this compound is C14H20NNaO5S . It is an organosulfonic acid that is 2-oxoethanesulfonic acid substituted by an (ethoxymethyl)(2-ethyl-6-methylphenyl)amino group at position 2 .

Chemical Reactions Analysis

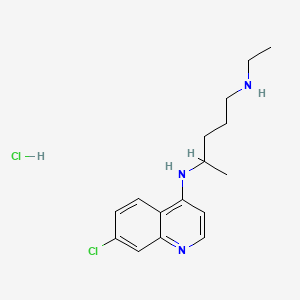

This compound is a structural isomer of Alachlor ESA, and they have similar product ions of m/z 80 and 121 . Consistent chromatographic resolution is necessary for their analysis .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.37 . It is a white to off-white solid . It is slightly soluble in DMSO, Methanol, and Water . Its melting point is between 129-132°C .

Scientific Research Applications

1. Herbicide Formulation and Environmental Safety

A study explored the use of acetochlor in ecologically acceptable herbicide formulations. Modification of montmorillonite with specific chloride compounds and organoclay formulations of acetochlor, especially in high concentrations of sodium chloride, showed that the leaching of acetochlor from these formulations was significantly inhibited in the top soil layer, reducing the risk to groundwater pollution (El-Nahhal, Lagaly, & Rabinovitz, 2005).

2. Environmental Impact and Degradation

Research has been conducted on the infiltration and fate of acetochlor and its metabolites in different soil types. Findings indicate a rapid onset of acetochlor degradation and the presence of its major metabolites, ethanesulfonic acid (ESA) and oxanilic acid (OA), in various soils. These studies provide important data on the risk of acetochlor leaching to groundwater (Baran, Mouvet, Dagnac, & Jeannot, 2004).

3. Analytical Methodologies

Acetochlor ESA and its degradates have been analyzed using advanced techniques such as high-performance liquid chromatography and time-of-flight mass spectrometry. This research provides a framework for accurate detection and analysis of acetochlor and its degradates in various environmental samples, enhancing the understanding of its environmental presence and behavior (Thurman, Ferrer, & Parry, 2002).

4. Environmental Fate and Toxicology

The environmental fate of acetochlor, including its mineralization and the fate of its major metabolites in soils, has been a subject of study. These investigations provide insight into the degradation processes of acetochlor in the environment, contributing to the understanding of its long-term ecological impact (Dictor, Baran, Gautier, & Mouvet, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Acetochlor ESA sodium salt is a metabolite of the herbicide, acetochlor . The primary targets of this compound are annual grasses and broad-leaved weeds in crops such as corn and soybeans . These plants are targeted because they compete with crops for resources, reducing crop yield and quality.

Mode of Action

The mode of action of this compound involves elongase inhibition, and inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes are part of the gibberellin pathway, which is crucial for plant growth and development . By inhibiting these enzymes, this compound prevents the normal growth of the targeted weeds, leading to their death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes . By inhibiting the GGPP cyclization enzymes, this compound disrupts the gibberellin pathway, preventing the synthesis of these hormones and thereby inhibiting the growth of the targeted weeds .

Pharmacokinetics

As a sodium salt, it is likely to be soluble in water, which could influence its absorption and distribution in the environment .

Result of Action

The result of the action of this compound is the death of the targeted weeds. By inhibiting key enzymes in the gibberellin pathway, the compound prevents the normal growth and development of these plants, leading to their death . This helps to control the weed population in the crops, improving crop yield and quality .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by factors such as soil type, temperature, rainfall, and the presence of other chemicals in the environment

Biochemical Analysis

Biochemical Properties

Acetochlor ESA sodium salt plays a significant role in biochemical reactions, particularly in the context of environmental degradation. It interacts with various enzymes and proteins involved in the degradation pathways of chloroacetanilide herbicides. For instance, microbial enzymes such as hydrolase, debutoxylase, and monooxygenase are known to interact with this compound, facilitating its breakdown into less harmful compounds . These interactions are crucial for understanding the environmental fate and persistence of acetochlor and its metabolites.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in environmental and agricultural settings. In microbial cells, this compound influences cell function by interacting with enzymes involved in its degradation. This interaction can affect cell signaling pathways and gene expression related to the metabolism of xenobiotic compounds . Additionally, the presence of this compound in the environment can impact the cellular metabolism of non-target organisms, potentially leading to toxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound is known to inhibit or activate enzymes involved in its degradation, such as hydrolase and monooxygenase . These interactions lead to changes in gene expression and metabolic pathways, ultimately resulting in the breakdown of this compound into less harmful metabolites. The molecular mechanism of action is essential for understanding the environmental impact and safety of acetochlor and its metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to environmental factors such as light, temperature, and microbial activity . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound can exert its toxic effects. Understanding these dosage effects is crucial for assessing the safety and environmental impact of acetochlor and its metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation. The compound interacts with enzymes such as hydrolase and monooxygenase, which facilitate its breakdown into less harmful metabolites . These metabolic pathways are essential for understanding the environmental fate of acetochlor and its metabolites, as well as their potential impact on non-target organisms.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of this compound is crucial for assessing its environmental impact and potential risks to non-target organisms.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of the compound, as well as its interactions with other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action and potential effects on cellular function.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetochlor ESA sodium salt involves the reaction of Acetochlor with sodium hydroxide and sodium hypochlorite to form Acetochlor ESA, which is then converted to the sodium salt form by reacting with sodium hydroxide.", "Starting Materials": [ "Acetochlor", "Sodium hydroxide", "Sodium hypochlorite" ], "Reaction": [ "Step 1: Acetochlor is dissolved in water.", "Step 2: Sodium hydroxide is added to the solution to adjust the pH to around 10.", "Step 3: Sodium hypochlorite is slowly added to the solution while stirring, and the reaction mixture is allowed to react for several hours.", "Step 4: The reaction mixture is then acidified to pH 2-3 using hydrochloric acid.", "Step 5: The resulting Acetochlor ESA is extracted using a suitable organic solvent.", "Step 6: The Acetochlor ESA is then dissolved in water and reacted with sodium hydroxide to form the sodium salt form of Acetochlor ESA." ] } | |

CAS RN |

947601-84-5 |

Molecular Formula |

C14H20NNaO5S |

Molecular Weight |

337.37 g/mol |

IUPAC Name |

sodium;2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate |

InChI |

InChI=1S/C14H21NO5S.Na/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |

InChI Key |

OFHPZIOSKFPQRH-UHFFFAOYSA-M |

SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C.CCC1=C(C=CC(=C1NC(=O)CS(=O)(=O)[O-])C)COCC.CCS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)

![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)

![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)

![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)

![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)

![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)

![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)